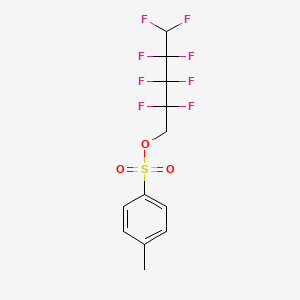

2,2,3,3,4,4,5,5-八氟戊基 4-甲苯磺酸酯

描述

Synthesis Analysis

The synthesis of sulfonate compounds often involves the reaction of a suitable precursor with a sulfonyl chloride. In the case of 2-acetylnaphthalen-6-yl 4-methylbenzenesulfonate, the precursor used was 1-(6-hydroxy-2-naphthyl)-1-ethanone, which reacted with p-toluenesulfonyl chloride to yield the title compound . This method is indicative of a general approach to synthesizing aryl sulfonates, which may be applicable to the synthesis of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate, although the specific details and reagents would differ due to the presence of the octafluoropentyl group.

Molecular Structure Analysis

The molecular structure of sulfonate compounds is often characterized by X-ray crystallography. For instance, the crystal structure of 2-acetylnaphthalen-6-yl 4-methylbenzenesulfonate was determined to be in the orthorhombic space group with specific cell parameters, and a notable dihedral angle between the benzene and naphthalene rings . This information is crucial as it provides insight into the molecular geometry and potential steric interactions within the molecule, which would also be relevant in analyzing the structure of 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate.

Chemical Reactions Analysis

The reactivity of sulfonate compounds can be inferred from their role in various chemical reactions. For example, 2-Ammonio-5-chloro-4-methylbenzenesulfonate is an intermediate in the synthesis of lake red azo pigments . This suggests that sulfonate compounds can participate in complex organic reactions, potentially acting as intermediates or reactants. The presence of the octafluoropentyl group in 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate would likely influence its reactivity, possibly making it a candidate for use in specialized chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonate compounds can vary widely depending on their molecular structure. The solvate forms of 2-ammonio-5-chloro-4-methylbenzenesulfonate, for instance, demonstrate different types of hydrogen-bonded ladders and stacking interactions . These interactions are indicative of the compound's solubility and crystal packing, which are important physical properties. For 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate, the fluorinated alkyl chain would likely impart unique properties such as increased hydrophobicity and possibly a lower boiling point compared to non-fluorinated analogs. These properties would be critical in understanding the compound's behavior in various environments and applications.

科学研究应用

分子结构和光谱研究

- 分子轨道研究:与 2,2,3,3,4,4,5,5-八氟戊基 4-甲苯磺酸酯密切相关的 4-甲苯磺酸根阴离子已使用从头算量子化学方法进行了广泛的研究。对其红外和拉曼光谱的研究为阴离子在各种盐中的振动模式提供了有价值的见解 (Ristova 等,1999 年)。

合成和化学反应

- 衍生物的合成:已经对从 4-甲苯磺酸酯开始合成各种化合物的研究进行了研究,证明了其在化学合成中的用途。例如,一项研究描述了通过多步程序合成 3-羟基-2-碘苯基-(4-甲苯磺酸酯) (Pan 等,2020 年)。

- 多组分合成:使用 4-甲苯磺酸一水合物作为催化剂,实现了多取代吡咯的有机催化多组分合成,证明了 4-甲苯磺酸酯衍生物在促进复杂有机反应中的多功能性 (Zheng 等,2015 年)。

属性

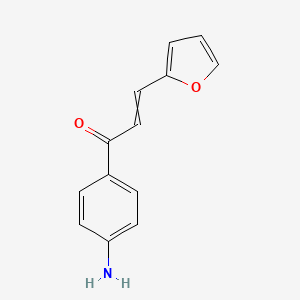

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F8O3S/c1-7-2-4-8(5-3-7)24(21,22)23-6-10(15,16)12(19,20)11(17,18)9(13)14/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPMGBQCNGPAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379733 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzenesulfonate | |

CAS RN |

2264-00-8 | |

| Record name | 2,2,3,3,4,4,5,5-Octafluoropentyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amine](/img/structure/B1305740.png)

![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)

![6-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-hexanoic acid](/img/structure/B1305753.png)

![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)

![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![6,8-Dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305783.png)